1-(2,3-二氢苯并呋喃-6-基)乙酮

描述

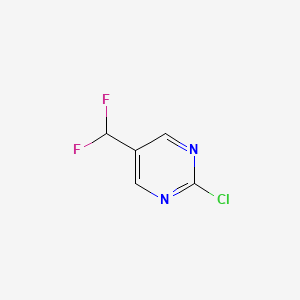

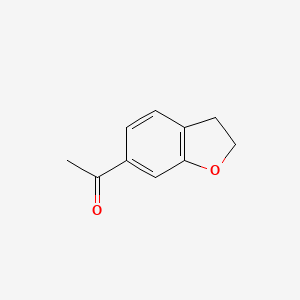

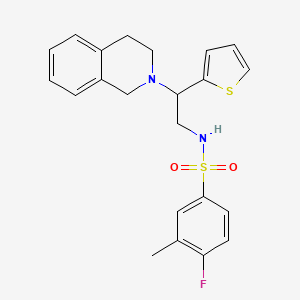

“1-(2,3-Dihydrobenzofuran-6-yl)ethanone” is a reagent used in the preparation of piperazine derivatives . It has a molecular formula of C10H10O2 .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years due to their biological activities and potential applications . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “1-(2,3-Dihydrobenzofuran-6-yl)ethanone” consists of a benzofuran ring fused with a ketone functional group . The InChI code for this compound is 1S/C10H10O2/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-3,6H,4-5H2,1H3 .Chemical Reactions Analysis

Benzofuran compounds, including “1-(2,3-Dihydrobenzofuran-6-yl)ethanone”, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This has led to increased interest in the chemical reactions involving these compounds.Physical And Chemical Properties Analysis

“1-(2,3-Dihydrobenzofuran-6-yl)ethanone” has a molecular weight of 162.19 . It is a solid at room temperature and should be stored in a dry environment .科学研究应用

1-(4-(6-氟苯并[d]异噁唑-3-基)哌啶-1-基)-2-(4-(羟甲基)-1H-1,2,3-三唑-1-基)乙酮合成与表征

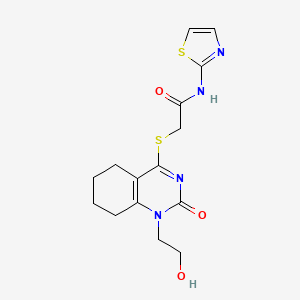

本研究涉及合成一种类似于1-(2,3-二氢苯并呋喃-6-基)乙酮的化合物,重点在于通过红外光谱、核磁共振、质谱、热重分析和差示扫描量热等技术对其进行结构表征。通过X射线衍射分析确认了该化合物的晶体结构。采用Hirshfeld表面计算方法分析了晶体结构中的相互作用。此外,该研究探讨了合成分子的细胞毒性和与人血清白蛋白的结合分析,揭示了其在潜在生物应用中的药代动力学特性。进行了分子对接研究,以深入了解载体蛋白中的新分子(Govindhan et al., 2017)。

合成途径和衍生物形成

通过Diels–Alder反应合成二苯并呋喃衍生物本文讨论了一种利用Diels–Alder反应合成新型二苯并呋喃衍生物的高效合成方法。它涉及一种结构相关于1-(2,3-二氢苯并呋喃-6-基)乙酮的化合物,称为尤帕林,与乙炔二酯和丙炔酸酯发生反应。反应中使用三苯基膦作为催化剂,并在甲苯中进行。产物经乙醇重结晶纯化,避免了需要柱层析的需要(Dastoorani等,2016)。

基于异氰基的合成取代的9H呋[2,3-f]色素-8,9-二羧酸酯这项研究介绍了一种涉及与1-(2,3-二氢苯并呋喃-6-基)乙酮相关的化合物、二烷基乙炔二羧酸酯和异氰基在水中进行的三组分反应。该过程提供了一种高效且绿色的合成程序,用于制备9H呋[2,3-f]色素-8,9-二羧酸酯。研究强调了1-(6-羟基-2-异丙烯基-1-苯并呋喃-基)-1-乙酮在这些反应中的重要性,突出了其从Petasites hybridus中提取并通过各种光谱方法进行结构确定(Rostami-Charati et al., 2012)。

安全和危害

属性

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-6-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMNFKJFNHRARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCO2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2433419.png)

![methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate](/img/structure/B2433420.png)

![(E)-3-(4-(methylthio)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2433424.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2433425.png)

![Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate](/img/structure/B2433426.png)

![N-(benzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2433428.png)

![[5-[(E)-2-(dimethylamino)ethenyl]-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-(4-methoxyphenyl)methanone](/img/structure/B2433433.png)

![2-(4-chlorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2433434.png)

![1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine](/img/structure/B2433435.png)

![Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B2433436.png)